molecular formula C11H14FNO B13327212 (R)-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

(R)-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

Cat. No.: B13327212
M. Wt: 195.23 g/mol
InChI Key: JABGVULHQFVXQE-SECBINFHSA-N
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Description

®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is a synthetic organic compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a fluorine atom and an amino group attached to a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol can be achieved through a cascade intramolecular Prins/Friedel–Crafts cyclization. This method involves the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with boron trifluoride etherate (BF3·Et2O), resulting in an intramolecular Prins reaction that forms intermediary benzyl carbenium ions. These ions are then trapped by electron-rich aromatics via Friedel–Crafts alkylation, leading to the formation of the desired benzoannulene derivatives .

Industrial Production Methods

While specific industrial production methods for ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced species.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoannulenes, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of halogenated or functionalized benzoannulenes.

Scientific Research Applications

®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7

Mechanism of Action

The mechanism of action of ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is unique due to the presence of both an amino group and a fluorine atom on the benzoannulene core. This combination of functional groups imparts specific chemical properties, such as increased reactivity and potential for hydrogen and halogen bonding, which are not present in simpler annulenes or aromatic hydrocarbons .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(5R)-5-amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

InChI

InChI=1S/C11H14FNO/c12-11-8-3-1-2-4-9(13)7(8)5-6-10(11)14/h5-6,9,14H,1-4,13H2/t9-/m1/s1

InChI Key

JABGVULHQFVXQE-SECBINFHSA-N

Isomeric SMILES

C1CCC2=C(C=CC(=C2F)O)[C@@H](C1)N

Canonical SMILES

C1CCC2=C(C=CC(=C2F)O)C(C1)N

Origin of Product

United States

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